1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine -

1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

Catalog Number: EVT-3823472
CAS Number:
Molecular Formula: C18H19N3O6S
Molecular Weight: 405.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine belongs to a class of organic compounds characterized by a piperazine ring substituted with a benzodioxole moiety and a sulfonyl group. While its specific source remains unclear from the provided literature, it has emerged as a valuable tool in various scientific research areas, particularly in medicinal chemistry as a scaffold for developing novel therapeutic agents. Notably, derivatives of this compound exhibit potential anti-malarial activity [] and have been investigated for their apoptosis-inducing properties in cancer and immune disease research [].

Molecular Structure Analysis
  • Piperazine ring conformation: Studies on similar molecules indicate that the piperazine ring typically adopts a chair conformation, potentially with slight distortions depending on the substituents [, ].
  • Relative orientation of aromatic rings: In related compounds containing both a piperonyl and a piperazine ring, these rings tend to be twisted relative to each other [, ]. This suggests that the benzodioxole and piperazine rings in the compound of interest might also adopt a non-planar arrangement.
Mechanism of Action
  • Inhibition of inducible nitric oxide synthase (iNOS) dimerization: Imidazole derivatives, structurally similar to the compound , have demonstrated iNOS dimerization inhibition by coordinating with the heme group in iNOS monomers []. This mechanism might be relevant to 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine or its analogs.
Applications
  • Drug discovery: Its derivatives have shown promise as potential anti-malarial agents [] and apoptosis inducers for cancer and immune diseases [], highlighting its potential in developing novel therapeutics.

3-(2,4-difluorophenyl)-6-{2-[4-(1H-imidazol-1-ylmethyl) phenoxy]ethoxy}-2-phenylpyridine (PPA250)

    Compound Description: PPA250 is a selective inhibitor of inducible nitric oxide synthase (iNOS) dimerization. It exhibits therapeutic potential for inflammatory and autoimmune diseases by suppressing the production of nitric oxide. []

    Relevance: Although structurally distinct from 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine, PPA250 is grouped within the same category of iNOS dimerization inhibitors. Both compounds target the same mechanism of action, highlighting the significance of inhibiting iNOS dimerization as a therapeutic strategy. []

N-[(1,3-benzodioxol-5-yl)methyl]-1-[2-(1H-imidazol-1-yl)pyrimidin-4-yl]-4-(methoxycarbonyl)-piperazine-2-acetamide (Compound 2)

    Compound Description: Compound 2 is another potent inhibitor of iNOS dimerization. Crystallographic studies revealed that it prevents dimerization by binding to the heme group within the iNOS monomer. This compound has demonstrated efficacy in reducing nitric oxide production in vitro and in vivo. []

    Relevance: Compound 2 shares a significant structural resemblance to 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine. Both compounds feature a 1,3-benzodioxol-5-ylmethyl substituent attached to a piperazine ring. This structural similarity suggests that modifications to the piperazine substituents could lead to variations in iNOS inhibitory activity or selectivity. []

    Compound Description: Compounds 10a and 10b are rhenium complexes designed as potential imaging probes for sigma-1 receptors. They exhibit high affinity for sigma-1 receptors with moderate to high selectivity against sigma-2 receptors and the vesicular acetylcholine transporter. []

    Relevance: Both compounds share a core structure with 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine, featuring a 1,3-benzodioxol-5-ylmethyl group attached to a piperazine ring. The presence of this shared moiety suggests its potential importance in binding to specific targets, such as sigma-1 receptors, and highlights the versatility of this structural motif in medicinal chemistry. []

    Compound Description: These are derivatives designed as potential anti-malarial agents. Compound 1 displays significant activity against malaria, while Compound 3 shows activity in its dihydrated salt form. []

    Relevance: Both compounds possess the benzo[d][1,3]dioxol-5-ylmethylpiperazine moiety also present in 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine. This structural similarity suggests that this shared component might be a key pharmacophore for interacting with biological targets relevant to antimalarial activity. []

(2S,3R)-4-(4-nitrobenzyl)piperazin-1-yl)-3-hydroxy-1-phenyl-2-(4-toluenesulfonamido)butane (Compound 2)

    Compound Description: This compound showed no anti-malarial activity in biological studies. []

    Relevance: While it shares some structural elements with 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine, such as the piperazine ring and a para-substituted aromatic ring, it lacks the benzodioxole moiety. This difference highlights the potential importance of the benzodioxole group for the biological activity observed in the other related compounds. []

Properties

Product Name

1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-nitrophenyl)sulfonyl]piperazine

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-4-(4-nitrophenyl)sulfonylpiperazine

Molecular Formula

C18H19N3O6S

Molecular Weight

405.4 g/mol

InChI

InChI=1S/C18H19N3O6S/c22-21(23)15-2-4-16(5-3-15)28(24,25)20-9-7-19(8-10-20)12-14-1-6-17-18(11-14)27-13-26-17/h1-6,11H,7-10,12-13H2

InChI Key

RWHXEFMQPUXCPY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.